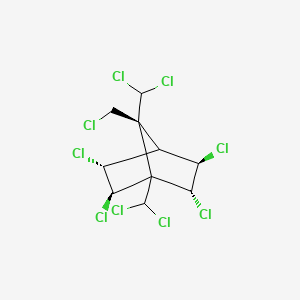
4-(Phosphonooxy)-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-L-Threonine-5-Monophosphate is an organic compound belonging to the class of L-alpha-amino acids. It is a derivative of L-threonine and plays a crucial role in various biochemical processes. The compound has the chemical formula C4H10NO7P and a molecular weight of 215.098 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-L-Threonine-5-Monophosphate typically involves the NAD(P)-dependent oxidation of 4-(phosphohydroxy)-L-threonine. This reaction is catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase, which converts the substrate into 2-amino-3-oxo-4-(phosphohydroxy)butyric acid. This intermediate then spontaneously decarboxylates to form 3-amino-2-oxopropyl phosphate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-L-Threonine-5-Monophosphate undergoes several types of chemical reactions, including oxidation and decarboxylation. The primary reaction involves the oxidation of 4-(phosphohydroxy)-L-threonine to form 2-amino-3-oxo-4-(phosphohydroxy)butyric acid, followed by spontaneous decarboxylation .
Common Reagents and Conditions: The oxidation reaction is catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase in the presence of NAD(P) as a cofactor. The reaction conditions typically involve a buffered aqueous solution at physiological pH .
Major Products: The major products formed from these reactions are 2-amino-3-oxo-4-(phosphohydroxy)butyric acid and 3-amino-2-oxopropyl phosphate .
Scientific Research Applications
4-Hydroxy-L-Threonine-5-Monophosphate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is involved in the biosynthesis of pyridoxal 5’-phosphate, an essential cofactor in many enzymatic reactions . The compound is also used in studies related to vitamin B6 metabolism and its role in various biological processes .
Mechanism of Action
The mechanism of action of 4-Hydroxy-L-Threonine-5-Monophosphate involves its role as a substrate for the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase. This enzyme catalyzes the NAD(P)-dependent oxidation of the compound, leading to the formation of 2-amino-3-oxo-4-(phosphohydroxy)butyric acid, which then decarboxylates to form 3-amino-2-oxopropyl phosphate . This pathway is crucial for the biosynthesis of pyridoxal 5’-phosphate .
Comparison with Similar Compounds
- O-Phospho-4-hydroxy-L-threonine
- 4-Phosphonooxy-L-threonine
- 4-Phospho-hydroxy-threonine
Comparison: 4-Hydroxy-L-Threonine-5-Monophosphate is unique due to its specific role in the biosynthesis of pyridoxal 5’-phosphate. While similar compounds like O-Phospho-4-hydroxy-L-threonine and 4-Phosphonooxy-L-threonine also participate in related biochemical pathways, 4-Hydroxy-L-Threonine-5-Monophosphate’s specific enzymatic reactions and products distinguish it from these analogues .
Properties
Molecular Formula |
C4H10NO7P |
|---|---|
Molecular Weight |
215.1 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChI Key |
FKHAKIJOKDGEII-GBXIJSLDSA-N |
SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
physical_description |
Solid |
Synonyms |
4-(phosphohydroxy)-L-threonine 4-phospho-hydroxy-threonine 4-phosphohydroxythreonine 4-phosphothreonine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)






